4-Cyclopropoxy-6-nitronicotinonitrile
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Overview
Description
4-Cyclopropoxy-6-nitronicotinonitrile is a chemical compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a nitrile group attached to a nicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-nitronicotinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclopropanation of a suitable precursor followed by nitration and subsequent nitrile formation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-nitronicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Cyclopropoxy-6-nitronicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-nitronicotinonitrile involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the nitrile group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-2,6-dimethoxyphenol: A compound with similar structural features but different functional groups.
4-Cyclopropoxy-6-nitrobenzene: Shares the cyclopropoxy and nitro groups but lacks the nitrile group
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H7N3O3 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3O3/c10-4-6-5-11-9(12(13)14)3-8(6)15-7-1-2-7/h3,5,7H,1-2H2 |
InChI Key |
NGZQNZCBYRIFDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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